molecular formula C9H5BrINO2 B13139397 Methyl 3-bromo-4-cyano-2-iodobenzoate

Methyl 3-bromo-4-cyano-2-iodobenzoate

Cat. No.: B13139397
M. Wt: 365.95 g/mol
InChI Key: HWDWJQPNPDMFRH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-2-iodobenzoate is a highly substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 4-position, and an iodine atom at the 2-position of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to its multifunctional nature, which allows for diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The presence of halogen atoms (Br, I) and a cyano group enhances its utility in pharmaceutical and materials science applications, particularly as a precursor for bioactive molecules or functionalized polymers.

Properties

Molecular Formula

C9H5BrINO2

Molecular Weight

365.95 g/mol

IUPAC Name

methyl 3-bromo-4-cyano-2-iodobenzoate

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3

InChI Key

HWDWJQPNPDMFRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-cyano-2-iodobenzoate typically involves the esterification of 3-bromo-4-cyano-2-iodobenzoic acid. The esterification process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-cyano-2-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine or iodine atoms.

    Reduction: Methyl 3-amino-4-cyano-2-iodobenzoate.

    Oxidation: 3-bromo-4-cyano-2-iodobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-cyano-2-iodobenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-cyano-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as cyano and ester enhances its electrophilic character, making it susceptible to nucleophilic attack. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-bromo-4-cyano-2-iodobenzoate with structurally related methyl esters and substituted benzoates, focusing on functional groups, reactivity, and analytical characterization.

Substituent Effects on Reactivity and Stability

  • Halogenated Methyl Esters: Methyl Shikimate (): A cyclic ester with hydroxyl and carboxylic acid groups. Unlike this compound, methyl shikimate lacks halogens and nitriles but shares ester functionality. Its $ ^1H $ NMR spectrum shows peaks for hydroxyl protons (~5 ppm) and aromatic protons (~6–7 ppm), whereas the iodine and bromine substituents in the target compound would induce significant deshielding in NMR spectra . Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a fused tricyclic structure. Its reactivity is dominated by the conjugated double bonds and carboxylic ester group, contrasting with the halogen- and cyano-driven reactivity of the target compound .
  • Nitrile-Containing Esters: Ethyl Linolenate (): A polyunsaturated fatty acid methyl ester. Its cyano analogs (e.g., nitrile-containing esters) typically exhibit higher polarity and stability due to the electron-withdrawing cyano group, a feature shared with this compound .

Analytical Characterization

Compound Key Analytical Features Reference
This compound (Hypothetical) Expected $ ^{13}C $ NMR peaks: ~165 ppm (ester carbonyl), ~110–120 ppm (C≡N), 30–50 ppm (halogens). FTIR: ~2250 cm$ ^{-1} $ (C≡N stretch). N/A
Methyl Shikimate $ ^1H $ NMR: 6.3 ppm (aromatic), 5.2 ppm (hydroxyl); HPLC retention time ~12 min ().
Torulosic Acid Methyl Ester GC-MS: m/z 316 [M$ ^+ $]; fragmentation patterns align with diterpenoid backbone ().

Research Findings and Limitations

  • Key Insights: The iodine and bromine atoms in this compound likely enhance its electrophilicity compared to non-halogenated analogs like methyl octanoate (), which is primarily used as a solvent or flavoring agent . The cyano group may increase resistance to enzymatic degradation, a trait observed in nitrile-containing phytochemicals like ethyl linolenate () .
  • Gaps in Evidence: No direct studies on the target compound were found in the provided materials. Comparisons rely on extrapolation from structurally related esters and general principles of substituent effects.

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